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molecular formula C9H10N2 B1296689 1,2-Dimethylbenzimidazole CAS No. 2876-08-6

1,2-Dimethylbenzimidazole

Cat. No. B1296689
M. Wt: 146.19 g/mol
InChI Key: PJQIBTFOXWGAEN-UHFFFAOYSA-N
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Patent
US08188282B2

Procedure details

Method A applied to 1-iodo-2-nitrobenzene (125 mg, 0.5 mmol) and N-methylacetamide (44 mg, 0.6 mmol) yielded the title compound as pale yellow solid (62 mg, 85%). mp 101° C. to 103° C. 1H NMR (DMSO) δ 2.79 (s, 3H), 3.92 (s, 3H), 7.46-7.55 (m, 2H), 7.78 (d, J=7.4Hz, 1H), 7.89 (d, J=7.1Hz, 1H); 13C NMR δ 11.6, 30.8, 112.3, 114.1, 124.9, 125.3, 132.6, 151.9, 158.3. HRMS (FAB): cal. for C9H11N2 [M+H+]: 147.0922; found: 147.0917. Method C afforded 38 mg of the title compound (52% yield).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-])=O.[CH3:11][NH:12][C:13](=O)[CH3:14]>>[CH3:11][N:12]1[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[N:8]=[C:13]1[CH3:14]

Inputs

Step One
Name
Quantity
125 mg
Type
reactant
Smiles
IC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
44 mg
Type
reactant
Smiles
CNC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 62 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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